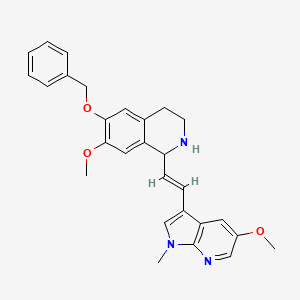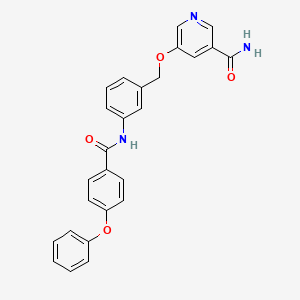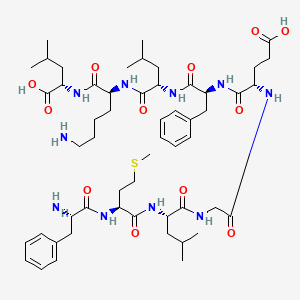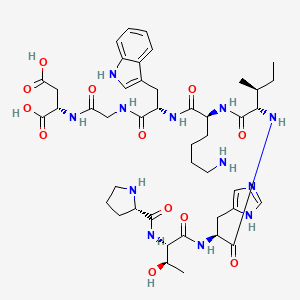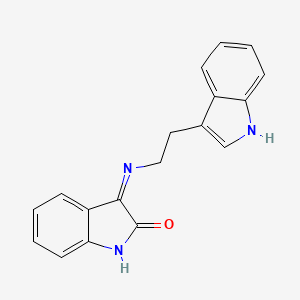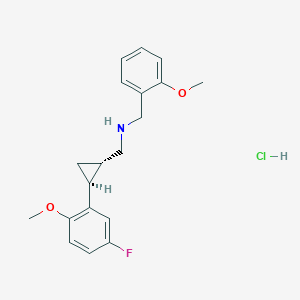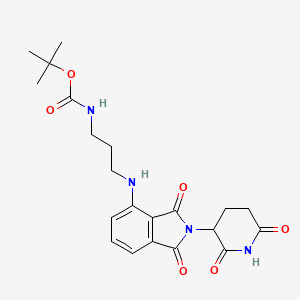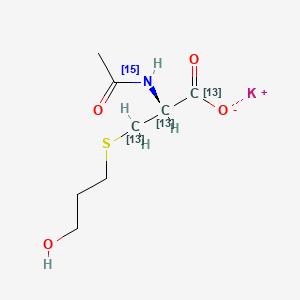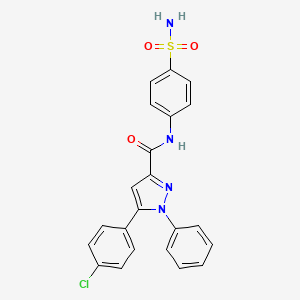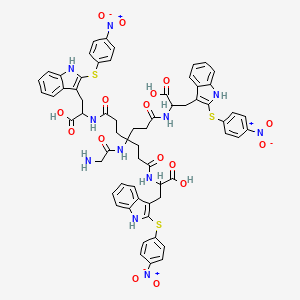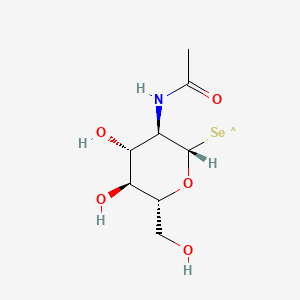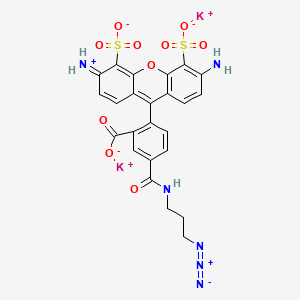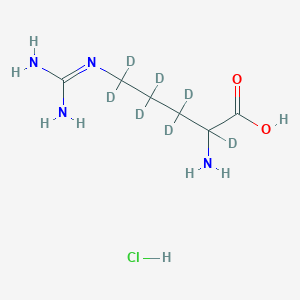
Arginine-d7 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arginine-d7 (hydrochloride) is a deuterium-labeled form of L-Arginine hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the arginine molecule, making it useful for various analytical and biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arginine-d7 (hydrochloride) involves the incorporation of deuterium into the arginine molecule. This can be achieved through isotopic exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Arginine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of deuterated water or other deuterated compounds as starting materials. The reaction is carried out under controlled conditions to ensure high purity and yield of the deuterium-labeled product .
化学反応の分析
Types of Reactions
Arginine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide and citrulline.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: The deuterium atoms can be replaced by other isotopes or atoms in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric oxide synthase for oxidation and various reducing agents for reduction reactions. The conditions typically involve specific pH levels, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitric oxide, citrulline, and other derivatives of arginine. These products are often used in further biochemical and analytical studies .
科学的研究の応用
Arginine-d7 (hydrochloride) has a wide range of scientific research applications:
作用機序
The mechanism of action of Arginine-d7 (hydrochloride) involves its role as a precursor to nitric oxide. Nitric oxide is synthesized from arginine by nitric oxide synthase. This process involves the oxidation of arginine to citrulline, with nitric oxide being released as a byproduct. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
類似化合物との比較
Similar Compounds
L-Arginine hydrochloride: The non-deuterated form of Arginine-d7 (hydrochloride), used in similar applications but without the isotopic labeling.
L-Arginine-13C6, d14 hydrochloride: Another isotopically labeled form of arginine, where carbon and hydrogen atoms are replaced with their isotopes.
Uniqueness
Arginine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical and biochemical studies. The presence of deuterium atoms allows for precise tracing and quantification in mass spectrometry, making it a valuable tool in research .
特性
分子式 |
C6H15ClN4O2 |
|---|---|
分子量 |
217.70 g/mol |
IUPAC名 |
2-amino-2,3,3,4,4,5,5-heptadeuterio-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D; |
InChIキー |
KWTQSFXGGICVPE-HVAXMCRXSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)N)C([2H])([2H])N=C(N)N.Cl |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
